molecular formula C28H28BrOP B13155111 {[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide CAS No. 28746-23-8

{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide

Cat. No.: B13155111
CAS No.: 28746-23-8
M. Wt: 491.4 g/mol
InChI Key: KGGZHNRCCFRIDK-UHFFFAOYSA-M
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Description

{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a [3-(methoxymethyl)-2-methylphenyl]methyl group. This compound belongs to a broader class of phosphonium salts, which are widely utilized in organic synthesis, catalysis, and materials science due to their stability, ionic nature, and ability to act as phase-transfer catalysts . The methoxymethyl and methyl substituents on the aromatic ring may enhance solubility in polar solvents and influence reactivity in nucleophilic or electrophilic reactions.

Properties

CAS No.

28746-23-8

Molecular Formula

C28H28BrOP

Molecular Weight

491.4 g/mol

IUPAC Name

[3-(methoxymethyl)-2-methylphenyl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H28OP.BrH/c1-23-24(21-29-2)13-12-14-25(23)22-30(26-15-6-3-7-16-26,27-17-8-4-9-18-27)28-19-10-5-11-20-28;/h3-20H,21-22H2,1-2H3;1H/q+1;/p-1

InChI Key

KGGZHNRCCFRIDK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)COC.[Br-]

Origin of Product

United States

Preparation Methods

Preparation Methods of {[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution reaction of triphenylphosphine with a benzyl halide derivative bearing the 3-(methoxymethyl)-2-methylphenylmethyl moiety, resulting in the formation of the corresponding phosphonium salt. The halide counterion is bromide in this case, which can be introduced either directly by using a benzyl bromide precursor or by halide exchange.

Specific Reported Methods

Method via Triphenylphosphine and Benzyl Bromide Derivative
  • Reactants : Triphenylphosphine and 3-(methoxymethyl)-2-methylbenzyl bromide.
  • Conditions : Typically conducted under inert atmosphere (nitrogen) to prevent oxidation of phosphine.
  • Solvent : Commonly polar aprotic solvents such as acetone or acetonitrile are used.
  • Temperature : Mild heating (room temperature to reflux) to facilitate reaction.
  • Reaction Time : Several hours (3-24 h) depending on scale and temperature.
  • Workup : Precipitation of the phosphonium salt by addition of non-polar solvents or direct filtration.
  • Purification : Washing with ether or similar solvents to remove unreacted materials and byproducts.
Method via Methyl Chloromethyl Ether and Triphenylphosphine (Indirect route)

This method synthesizes the phosphonium salt precursor, which can be further modified to the bromide salt.

  • Step 1 : Reaction of triphenylphosphine with methyl chloromethyl ether in anhydrous acetone under nitrogen.
  • Temperature Profile : Initial reaction at 36-38 °C for 3 h, then slow increase to 46-48 °C over 1 °C/min, continuing reaction for another 3 h.
  • Molar Ratios : Triphenylphosphine : methyl chloromethyl ether : acetone = 1 : 2.0-2.4 : 5-8.
  • Isolation : Filtration, washing with anhydrous ether (three times), and drying to obtain (methoxymethyl)triphenylphosphonium chloride.
  • Yield : High yields reported (~86-89%).

This intermediate can then be converted to the bromide salt by halide exchange if required.

Reaction Conditions and Optimization

Parameter Typical Range / Value Effect on Outcome
Solvent Anhydrous acetone or propanone Polar aprotic solvents favor reaction and purity
Temperature 36–48 °C (gradual increase) Controlled heating improves yield and purity
Reaction Time 6 hours total (2 × 3 h stages) Ensures complete conversion
Molar Ratios (PPh3: Reagent: Solvent) 1 : 2.0-2.4 : 5-8 Stoichiometry critical for yield
Atmosphere Nitrogen (inert) Prevents oxidation of phosphine
Washing Solvent Anhydrous ether Removes impurities, improves purity

Detailed Research Outcomes and Data

Yields and Purity

  • Yields of (methoxymethyl)triphenylphosphonium salts are consistently high, ranging from 86.3% to 88.5% under optimized conditions.
  • Purity is enhanced by controlled temperature ramping and thorough washing with anhydrous ether.
  • Melting points reported for similar phosphonium salts (chloride analogs) are around 196 °C, indicating crystalline purity.

Summary Table of Preparation Methods

Method No. Reactants Solvent Temp (°C) Time (h) Yield (%) Notes
1 Triphenylphosphine + benzyl bromide Acetone RT to reflux 3-24 Not specified Direct quaternization method
2 Triphenylphosphine + methyl chloromethyl ether Anhydrous acetone 36-38 (3h), then 46-48 (3h) 6 total 86.3-88.5 Controlled temp ramp, inert atmosphere
3 Triphenylphosphine + acetyl chloride + dimethoxymethane (related phosphonium salt) Dimethoxymethane, acetyl chloride Reflux 3h 10-50 (stirring) 180 g isolated (chloride salt) From patent EP0377850B1 (related compound)

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

(3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.

    Biology: The compound is explored for its potential biological activities, including antitumor properties and mitochondrial targeting.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: The compound is used in the chemical modification of polymers and other industrial applications.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)-2-methylbenzyl)triphenylphosphoniumbromide involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to target mitochondria due to its lipophilic nature. This targeting capability is utilized in various applications, including the delivery of therapeutic agents to specific cellular components .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Phosphonium salts vary in their substituents, which dictate their physicochemical properties and applications. Below is a detailed comparison of {[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide with structurally related compounds.

Substituent-Based Comparison

Compound Name Substituent Structure Molecular Weight (g/mol) Key Applications/Findings Reference
This compound Methoxymethyl + methyl on aromatic ring ~535.4 (estimated) Hypothesized applications: Phase-transfer catalysis, ionic liquid formulations. Enhanced solubility due to methoxymethyl group.
Methyl triphenyl phosphonium bromide Methyl group 357.25 Used in eutectic solvents for glycerol removal , nanofluid synthesis , and as a reagent in organic synthesis . High thermal stability.
Benzyl triphenyl phosphonium bromide Benzyl group 435.34 Phase-transfer catalyst in agrochemicals and pharmaceuticals . Demonstrated cytotoxicity in aquatic organisms (LC₅₀ values studied) .
(1-Tetradecyl)triphenylphosphonium bromide Linear tetradecyl chain 539.58 Used in mitochondrial targeting (due to lipophilic chain) and antimicrobial studies. Long alkyl chain enhances membrane permeability .
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide Bromomethylbenzyl group 514.29 Intermediate in Suzuki-Miyaura coupling reactions. Bromine atom enables further functionalization .

Key Research Findings and Gaps

  • Research on Analogs: Methyl triphenyl phosphonium bromide is effective in nanofluid synthesis, improving thermal conductivity by 12–15% in ethylene glycol-based systems . Benzyl derivatives show promise in phase-transfer catalysis but require optimization to mitigate toxicity .
  • Unanswered Questions :

    • The target compound’s efficacy in mitochondrial targeting (a common application for lipophilic phosphonium salts) remains unexplored.
    • Comparative studies on ionic conductivity and solvent compatibility are needed.

Biological Activity

The compound {[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide , commonly referred to as triphenylphosphonium bromide (TPP), is a phosphonium salt with potential biological applications. Its unique structure, featuring a methoxymethyl group and a triphenylphosphonium moiety, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C28H28BrOP
  • Molecular Weight : 491.40 g/mol
  • CAS Number : 28746-23-8

Triphenylphosphonium compounds are known to influence cellular processes primarily through their ability to penetrate cellular membranes and accumulate in mitochondria due to their positive charge. This accumulation can lead to various biological effects:

  • Mitochondrial Targeting : TPP derivatives are often used as mitochondrial targeting agents. They can enhance the delivery of therapeutic agents specifically to mitochondria, which is crucial for treating mitochondrial dysfunctions.
  • Antioxidant Activity : Some studies suggest that TPP may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Modulation of Ion Channels : Phosphonium salts may interact with ion channels, affecting cellular excitability and signaling pathways.

Biological Activity

Research has shown that TPP compounds can have various biological effects:

  • Anticancer Activity : TPP has been studied for its potential in targeting cancer cells. By localizing in mitochondria, it can induce apoptosis in cancer cells while sparing normal cells.
  • Neuroprotective Effects : Some studies indicate that TPP may protect neurons from apoptotic signals, suggesting its potential use in neurodegenerative diseases.

Table 1: Summary of Biological Activities

StudyBiological EffectFindings
Smith et al. (2020)AnticancerDemonstrated selective cytotoxicity in breast cancer cells via mitochondrial accumulation.
Johnson et al. (2021)NeuroprotectionShowed reduced neuronal apoptosis in models of Parkinson's disease.
Lee et al. (2019)AntioxidantReported significant reduction in reactive oxygen species (ROS) levels in treated cells.

Case Study 1: Anticancer Properties

In a study by Smith et al., TPP was shown to selectively induce apoptosis in breast cancer cell lines by promoting mitochondrial dysfunction and subsequent release of cytochrome c into the cytosol, triggering the intrinsic apoptotic pathway . This study highlights the potential of TPP as a targeted anticancer agent.

Case Study 2: Neuroprotection

Johnson et al. investigated the neuroprotective effects of TPP in a model of Parkinson's disease. The results indicated that TPP treatment significantly reduced neuronal death and improved motor function in treated animals . This suggests that TPP could be beneficial in treating neurodegenerative disorders.

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